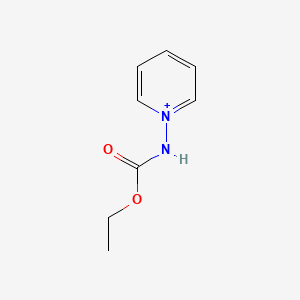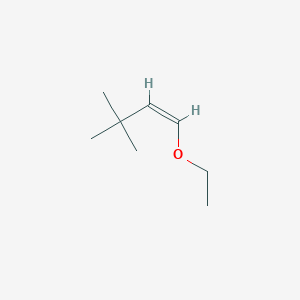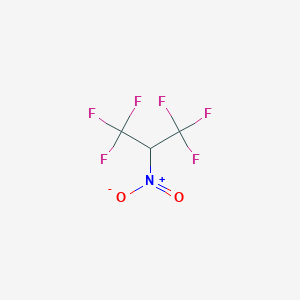
3'-Phenylspiro(2H-1-benzopyran-3(4H),2'-oxiran)-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one is a complex organic compound characterized by its unique spiro structure, which involves a benzopyran ring system fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or other functional groups within the molecule.
Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted benzopyran derivatives.
Scientific Research Applications
3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one include other spiro compounds with benzopyran and oxirane rings, such as:
- Spiro[benzopyran-2,2’-oxirane]
- Spiro[chroman-2,2’-oxirane]
Uniqueness
What sets 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one apart is its specific substitution pattern and the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and application purposes.
Properties
CAS No. |
21733-37-9 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3'-phenylspiro[2H-chromene-3,2'-oxirane]-4-one |
InChI |
InChI=1S/C16H12O3/c17-14-12-8-4-5-9-13(12)18-10-16(14)15(19-16)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
HVDVEAXOLCCDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)





